3-Methoxyphenylacetic acid

説明

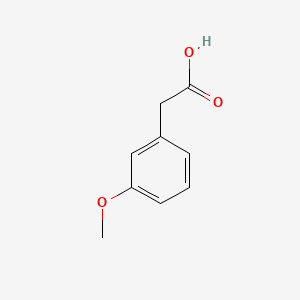

m-メトキシフェニル酢酸は、3-メトキシフェニル酢酸としても知られており、化学式C₉H₁₀O₃を持つ有機化合物です。これは、フェニル環のメタ位にメトキシ基(-OCH₃)が結合し、酢酸部分にカルボン酸基(-COOH)が結合していることを特徴としています。 この化合物は、さまざまな天然物や医薬品に存在することで知られています .

2. 製法

合成経路と反応条件: m-メトキシフェニル酢酸を合成する一般的な方法の1つは、TEMPO(2,2,6,6-テトラメチル-1-ピペリジニルオキシ)および次亜塩素酸ナトリウム(NaOCl)によって触媒された亜塩素酸ナトリウム(NaClO₂)を用いた3-メトキシベンジルアルコールの酸化です。 この反応は、アセトニトリルおよびリン酸ナトリウム緩衝液中で35℃で行われます .

工業生産方法: 工業的設定では、m-メトキシフェニル酢酸は、高温(90〜150℃)で濃硫酸の存在下でのメトキシベンジルシアン化物の加水分解によって製造できます。 反応混合物はその後、中和され、脱色され、酸性化されて生成物を沈殿させます .

反応の種類:

酸化: m-メトキシフェニル酢酸は、酸化脱カルボキシル化を受けて、3-メトキシベンジルラジカルを形成することができます.

還元: リチウムアルミニウムハイドライド(LiAlH₄)などの還元剤を使用して、3-メトキシフェニルエタノールに還元できます。

置換: 適切な条件下で、メトキシ基を他の官能基に置換できます。

一般的な試薬と条件:

酸化: 亜塩素酸ナトリウム、TEMPO、次亜塩素酸ナトリウム。

還元: リチウムアルミニウムハイドライド。

置換: 目的の置換に応じて、さまざまな求電子剤および求核剤。

主な生成物:

酸化: 3-メトキシベンジルラジカル。

還元: 3-メトキシフェニルエタノール。

置換: さまざまな置換フェニル酢酸。

4. 科学研究における用途

m-メトキシフェニル酢酸は、科学研究においていくつかの用途があります。

化学: これは、さまざまな有機化合物の合成における中間体として使用されます。

生物学: 植物の生育に影響を与える糸状菌リゾクトニア・ソロニによって産生される植物毒として同定されています.

医学: 医薬品の合成のための前駆体として役立ちます。

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing m-methoxyphenylacetic acid involves the oxidation of 3-methoxybenzyl alcohol using sodium chlorite (NaClO₂) catalyzed by TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and sodium hypochlorite (NaOCl). The reaction is carried out in acetonitrile and sodium phosphate buffer at 35°C .

Industrial Production Methods: In industrial settings, m-methoxyphenylacetic acid can be produced by the hydrolysis of methoxybenzyl cyanide in the presence of concentrated sulfuric acid at elevated temperatures (90-150°C). The reaction mixture is then neutralized, decolorized, and acidified to precipitate the product .

Types of Reactions:

Oxidation: m-Methoxyphenylacetic acid can undergo oxidative decarboxylation to form 3-methoxybenzyl radical.

Reduction: It can be reduced to 3-methoxyphenylethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Sodium chlorite, TEMPO, sodium hypochlorite.

Reduction: Lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products:

Oxidation: 3-Methoxybenzyl radical.

Reduction: 3-Methoxyphenylethanol.

Substitution: Various substituted phenylacetic acids.

科学的研究の応用

Phytotoxic Activity

Identification as a Phytotoxin

3-Methoxyphenylacetic acid has been identified as a phytotoxin produced by the fungal pathogen Rhizoctonia solani, which affects various crops, including soybeans. Research indicates that this compound can induce necrosis in plant tissues, particularly in tobacco leaves, highlighting its role in plant-pathogen interactions. The study demonstrated that 3-MOPAA significantly impairs the growth and symbiotic nitrogen fixation activity of soybean plants, suggesting its potential impact on agricultural productivity .

Case Study: Impact on Soybean Nodule Activity

In a study examining the effects of phytotoxic compounds from R. solani, it was found that 3-MOPAA reduced root nodule activity in soybeans. The research indicated that the presence of this compound leads to significant histopathological changes in root nodules, which are crucial for nitrogen fixation .

Analytical Applications

Fluorimetric Estimation

A fluorimetric method has been developed for estimating 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), which is related to 3-MOPAA. This method has been successfully applied to normal brain tissue samples, demonstrating the potential of 3-MOPAA derivatives in neurological research .

Biochemical Research

Metabolic Pathways and Enzyme Interactions

Research into the biosynthesis of 3-MOPAA has identified specific enzymes involved in its production from phenylacetic acid (PAA). Enzymes such as hydroxylases and methyltransferases play critical roles during pathogen infection, suggesting that manipulating these pathways could lead to new strategies for managing plant diseases caused by R. solani .

Table: Comparison of Enzymatic Pathways Involved in 3-MOPAA Synthesis

| Enzyme | Function | Role in Synthesis |

|---|---|---|

| Shikimate kinase | Converts shikimic acid to PAA | Initial step in PAA synthesis |

| EPSP synthase | Catalyzes the formation of chorismate | Precursor for aromatic amino acids |

| Hydroxylase | Adds hydroxyl groups to phenolic compounds | Converts PAA to 3-MOPAA |

| Methyltransferase | Transfers methyl groups | Modifies PAA derivatives |

Medicinal Chemistry

Potential Therapeutic Applications

The structural similarity of 3-MOPAA to other biologically active compounds suggests potential therapeutic applications. Its derivatives may exhibit anti-inflammatory or neuroprotective properties, warranting further investigation into their pharmacological effects .

作用機序

植物毒としてのm-メトキシフェニル酢酸の作用機序は、植物細胞膜構造を破壊する能力に関係しており、細胞膜の透過性が高まり、細胞内容物の漏出につながります。 これは、細胞損傷と壊死をもたらします . この化合物は、ヒドロキシラーゼやメチラーゼなどの特定の酵素と相互作用して、その効果を発揮する可能性があります .

類似の化合物:

4-メトキシフェニル酢酸: メトキシ基がパラ位にある類似の構造.

2-メトキシフェニル酢酸: メトキシ基がオルト位にある。

フェニル酢酸: メトキシ基がありません。

ユニークさ: m-メトキシフェニル酢酸は、その特定の置換パターンによってユニークであり、その反応性と生物活性に影響を与えます。 メトキシ基のメタ位は、そのオルトおよびパラ対応物と比較して独特の化学的性質を提供します .

類似化合物との比較

4-Methoxyphenylacetic acid: Similar structure but with the methoxy group at the para position.

2-Methoxyphenylacetic acid: Methoxy group at the ortho position.

Phenylacetic acid: Lacks the methoxy group.

Uniqueness: m-Methoxyphenylacetic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The meta position of the methoxy group provides distinct chemical properties compared to its ortho and para counterparts .

生物活性

3-Methoxyphenylacetic acid (m-MPAA), also known as homovanillic acid (HVA), is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of m-MPAA, including its antioxidant, anti-inflammatory, and neurochemical properties, supported by case studies and research findings.

- Chemical Formula : C9H10O3

- CAS Number : 1798-09-0

- Molecular Weight : 166.17 g/mol

Sources and Metabolism

This compound is primarily derived from the metabolism of catecholamines, particularly dopamine. It is produced in the body through the enzymatic conversion of dopamine via catechol-O-methyltransferase (COMT) . The compound is also found in various plant sources, including buckwheat, where it contributes to the health benefits attributed to the plant's phytochemicals .

1. Antioxidant Activity

Research indicates that m-MPAA exhibits significant antioxidant properties. A study comparing various phenolic metabolites found that m-MPAA demonstrated a robust ability to scavenge free radicals, which can mitigate oxidative stress-related damage .

| Compound | Antioxidant Activity |

|---|---|

| Quercetin | Highest |

| Rutin | Moderate |

| This compound | Significant |

The antioxidant activity of m-MPAA is crucial in preventing cellular damage and may play a role in reducing the risk of chronic diseases.

2. Anti-inflammatory Effects

m-MPAA has been shown to modulate inflammatory pathways. In vitro studies demonstrated that it can downregulate pro-inflammatory cytokines such as IL-8 and MCP-1 in inflamed cells . This suggests potential therapeutic applications in managing inflammatory conditions.

3. Neurochemical Effects

As a metabolite of dopamine, m-MPAA plays a role in neurochemical processes. It has been associated with mood regulation and cognitive functions. Case studies indicate that alterations in levels of m-MPAA may correlate with neuropsychiatric disorders, including anxiety and depression .

Case Study 1: Neurochemical Assessment

A study assessing neurochemical ratios in patients with obsessive-compulsive disorder (OCD) found that lower levels of m-MPAA were associated with increased symptom severity. This highlights its potential role as a biomarker for OCD and other anxiety disorders .

Case Study 2: Phytotoxicity in Agriculture

Research on Rhizoctonia solani revealed that m-MPAA functions as a phytotoxin, impairing root nodule activity in soybean plants. This finding underscores its significance not only in human health but also in agricultural contexts .

特性

IUPAC Name |

2-(3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGPZHPSIPPYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170865 | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000534 [mmHg] | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1798-09-0 | |

| Record name | (3-Methoxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25XLO0T6MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。